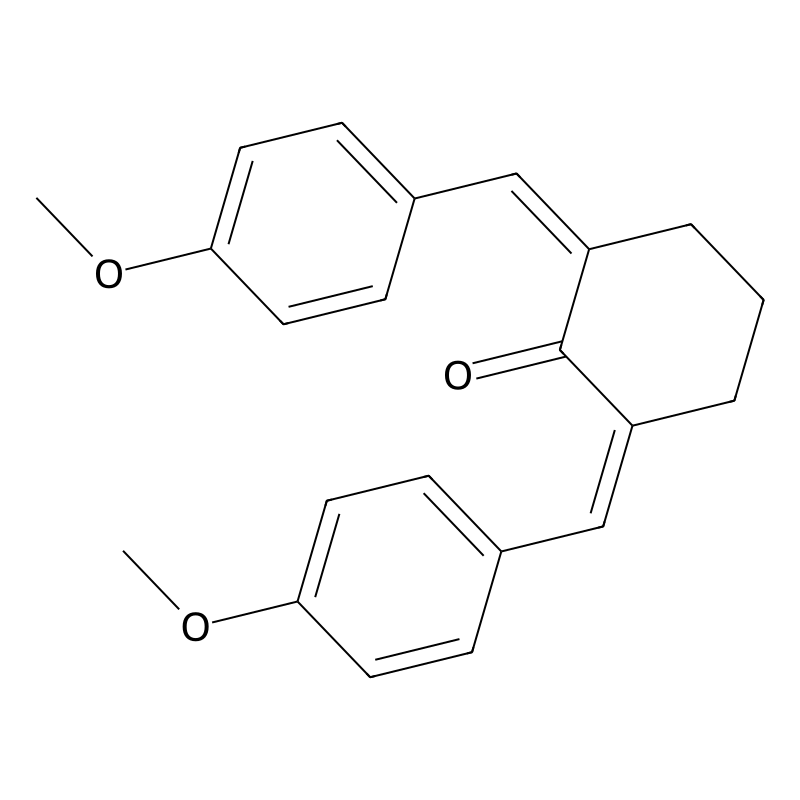2,6-Bis(p-methoxybenzylidene)cyclohexanone
Catalog No.
S7736487
CAS No.
M.F
C22H22O3
M. Wt
334.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
Product Name
2,6-Bis(p-methoxybenzylidene)cyclohexanone
IUPAC Name
(2Z,6Z)-2,6-bis[(4-methoxyphenyl)methylidene]cyclohexan-1-one
Molecular Formula
C22H22O3
Molecular Weight
334.4 g/mol
InChI
InChI=1S/C22H22O3/c1-24-20-10-6-16(7-11-20)14-18-4-3-5-19(22(18)23)15-17-8-12-21(25-2)13-9-17/h6-15H,3-5H2,1-2H3/b18-14-,19-15-
InChI Key
ZYMUNTZVOUBQAI-DJTQBEGKSA-N
SMILES
COC1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)OC)C2=O
Canonical SMILES
COC1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)OC)C2=O
Isomeric SMILES
COC1=CC=C(C=C1)/C=C/2\C(=O)/C(=C\C3=CC=C(C=C3)OC)/CCC2
2,6-Bis(p-methoxybenzylidene)cyclohexanone, commonly known as MOMBC, is an organic compound that is synthesized through the condensation of 2,6-cyclohexanedione with p-methoxybenzaldehyde. It belongs to the class of compounds known as chalcones, which are characterized by the presence of an α,β-unsaturated ketone group. MOMBC has been the subject of extensive research due to its various biological and pharmacological properties.
MOMBC has a molecular weight of 394.45 g/mol and a melting point of 220-224°C. It is slightly soluble in water but soluble in organic solvents such as ethanol, chloroform, and ethyl acetate. MOMBC is a yellow crystalline solid that exhibits fluorescence under UV light.
The synthesis of MOMBC involves the reaction between 2,6-cyclohexanedione and p-methoxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a Michael addition followed by an aldol condensation to yield MOMBC. MOMBC can be characterized using various techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR).
MOMBC can be analyzed using various analytical methods such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC). These methods are used to quantify MOMBC and also to determine its purity.
MOMBC exhibits various biological properties such as antioxidant, anti-inflammatory, and anticancer activities. It has been shown to inhibit the growth of various cancer cell lines including breast, lung, and colon cancers. MOMBC also exhibits neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
The toxicity and safety of MOMBC have been evaluated in various experimental models. It has been shown to be relatively non-toxic in animal models when administered at therapeutic doses. However, further investigation is required to determine the long-term effects of MOMBC administration.
MOMBC is widely used in scientific experiments due to its various biological properties. It is used as a reference compound in the development of new drugs and has also been employed in the synthesis of other chalcone derivatives. MOMBC is also used in the formulation of cosmetics due to its antioxidant properties.
Research on MOMBC is ongoing and its potential applications in various fields are being explored. Studies are currently underway to investigate the pharmacological and medicinal properties of MOMBC in various disease states. MOMBC is also being investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
MOMBC has potential implications in various fields of research and industry. It can be used as a reference compound in the development of new drugs and also as an active ingredient in cosmetics. MOMBC can also be used in the development of new materials such as polymers and nanomaterials.
Despite its promising biological properties, MOMBC has certain limitations that need to be addressed in future research. The long-term toxicity of MOMBC needs to be evaluated in detail. Further studies are also required to determine the exact mechanism of action of MOMBC in various disease states. Additionally, the potential of MOMBC to interact with other compounds needs to be investigated.
Some future directions for MOMBC research include the development of new analogs with improved pharmacological properties, investigation of the potential of MOMBC in the treatment of various types of cancer, and evaluation of the neuroprotective effects of MOMBC in human clinical trials. Additionally, MOMBC's potential use in the development of new biomaterials needs to be explored.
XLogP3
5
Hydrogen Bond Acceptor Count
3
Exact Mass
334.15689456 g/mol
Monoisotopic Mass
334.15689456 g/mol
Heavy Atom Count
25
Dates
Modify: 2024-01-05
Explore Compound Types
Get ideal chemicals from 750K+ compounds








